(5-Amino-1-methyl-1h-benzoimidazol-2-yl)-methanol dihydrochloride
Overview
Description
(5-Amino-1-methyl-1H-benzoimidazol-2-yl)-methanol dihydrochloride is a chemical compound with the molecular formula C8H11Cl2N3O and a molecular weight of 236.10 g/mol. It is a derivative of benzoimidazole, a class of compounds known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Condensation Reaction: Starting with 1-methyl-1H-benzoimidazol-2-ylamine and formaldehyde, followed by reduction and hydrochloric acid treatment.
Reduction of Nitro Compounds: Starting with 1-methyl-2-nitrobenzimidazole, followed by reduction with hydrogen in the presence of a catalyst and subsequent hydrochloric acid treatment.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical synthesis involving optimized reaction conditions to ensure high yield and purity. The process involves the use of reactors, temperature control, and purification techniques such as crystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: Substitution reactions can occur at the amino or hydroxyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Typical reducing agents include hydrogen gas with a catalyst, sodium borohydride, and lithium aluminum hydride.
Substitution: Reagents such as alkyl halides, acyl chlorides, and isocyanates are used for substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives, including carboxylic acids and ketones.
Reduction Products: Reduced amines and alcohols.
Substitution Products: Alkylated, acylated, and carbamoylated derivatives.
Scientific Research Applications
(5-Amino-1-methyl-1H-benzoimidazol-2-yl)-methanol dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is utilized in biological studies to investigate its effects on cellular processes and enzyme activities.
Industry: The compound is used in the production of materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
(5-Amino-1-methyl-1H-benzoimidazol-2-yl)-methanol dihydrochloride is similar to other benzoimidazole derivatives, such as (5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-methanol dihydrochloride and (1-Methyl-1H-benzimidazol-2-yl)methanamine hydrochloride. it is unique in its specific chemical structure and properties, which contribute to its distinct biological and chemical activities.
Comparison with Similar Compounds
(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-methanol dihydrochloride
(1-Methyl-1H-benzimidazol-2-yl)methanamine hydrochloride
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Properties
IUPAC Name |
(5-amino-1-methylbenzimidazol-2-yl)methanol;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O.2ClH/c1-12-8-3-2-6(10)4-7(8)11-9(12)5-13;;/h2-4,13H,5,10H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAOJMXXXLPVZMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)N)N=C1CO.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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